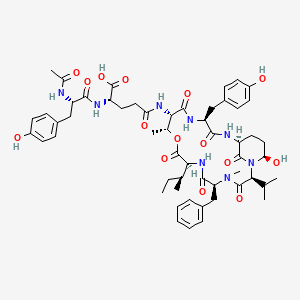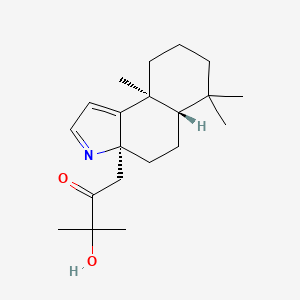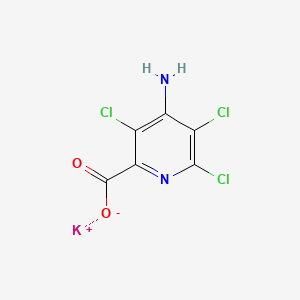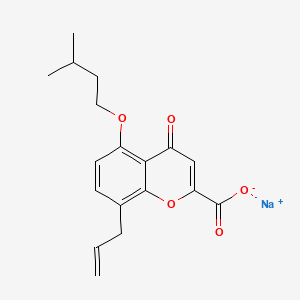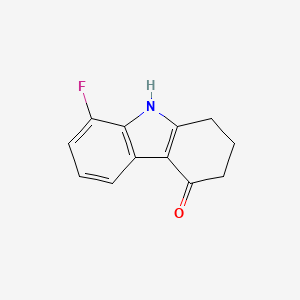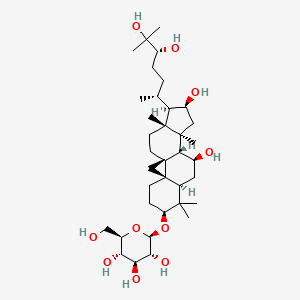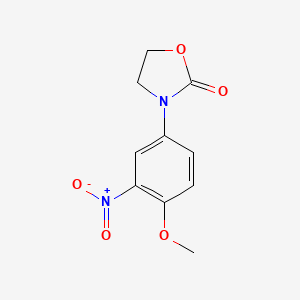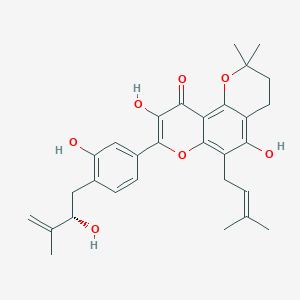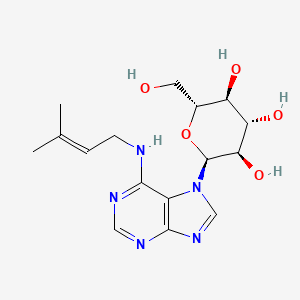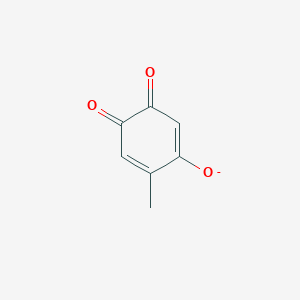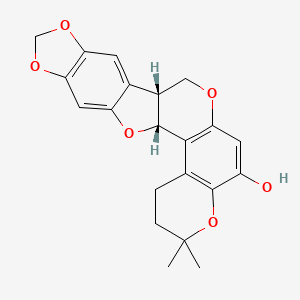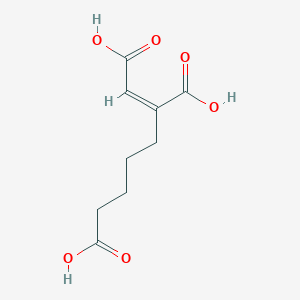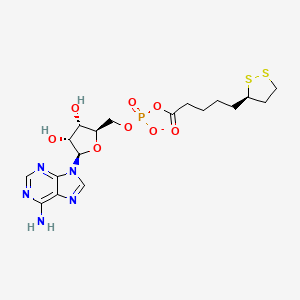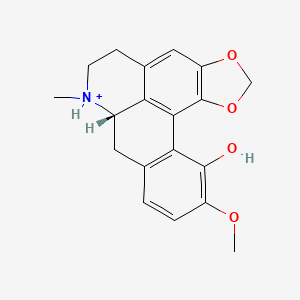![molecular formula C15H24 B1262597 1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B1262597.png)
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene is a natural product found in Cupressus sempervirens with data available.
Applications De Recherche Scientifique
Applications in Polymer Synthesis
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene has been investigated for its applications in the field of polymer synthesis. A study introduced a non-isocyanate route to renewable polyurethanes via polycondensation reactions of fatty acid-derived dimethyl dicarbamates and diols, catalyzed by compounds such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This pathway is versatile and serves as a sustainable alternative for producing polyurethanes with molecular weights up to 25 kDa, characterized by methods like SEC, DSC, and NMR analysis (Unverferth et al., 2013).
In Organic Chemistry and Synthesis
The compound was also found to be beneficial in organic chemistry, specifically in the synthesis of polyfunctionalized cage compounds. It behaves as a masked bis-diene and undergoes purely pericyclic, three-step homodomino processes with diverse bis-dienophiles. This methodology, though having some limitations due to competitive side reactions, proved useful in the creation of compounds like 4-oxatricyclo[4.3.1.0(3,7)]dec-8-ene, and various tricyclo[5.3.1.0(3,8)]undec-9-ene derivatives (Giomi et al., 2000).
In Analytical Chemistry
The reactions between compounds like 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA) and strong N-bases such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) have been studied, showcasing the compound's role in analytical chemistry. These studies utilized techniques like UV–vis kinetic, high-resolution LSIMS, and 19F NMR to identify the products of these reactions, which include dimers and oligomers of PFPA, providing insights into their structural characteristics (Gierczyk et al., 2006).
Propriétés
Nom du produit |
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1R,6S,7S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12-,13-,14?,15+/m0/s1 |
Clé InChI |
VLXDPFLIRFYIME-PLWLXLEKSA-N |
SMILES isomérique |
CC1=CC[C@H]2[C@H]3C1[C@@]2(CCC3C(C)C)C |
SMILES canonique |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
Synonymes |
alpha-copaene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



